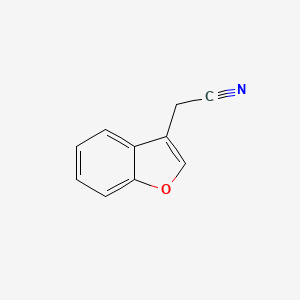

1-Benzofuran-3-ylacetonitrile

Beschreibung

Significance of Benzofuran (B130515) Scaffold in Medicinal and Synthetic Chemistry

The benzofuran scaffold, a heterocyclic system composed of a fused benzene (B151609) and furan (B31954) ring, is a privileged structure in medicinal chemistry. nih.gov Its prevalence in a wide array of natural products and synthetic compounds with diverse and potent biological activities underscores its importance. nih.gov Benzofuran derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and analgesic activities.

The unique structural and electronic properties of the benzofuran ring system contribute to its biological versatility. It can engage in various interactions with biological targets, and its scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile. This has made it an attractive target for medicinal chemists in the design and synthesis of new therapeutic agents. nih.gov

In the realm of synthetic chemistry, the benzofuran nucleus serves as a versatile building block for the construction of more complex molecules. organic-chemistry.orgdtu.dk Numerous synthetic methodologies have been developed for the construction of the benzofuran ring system, reflecting its importance as a synthetic target. nih.govorganic-chemistry.orgdtu.dk These methods often involve transition metal-catalyzed cyclizations, intramolecular Wittig reactions, and various condensation reactions. organic-chemistry.org

Overview of Acetonitrile (B52724) Functional Group Contributions in Organic Synthesis

The acetonitrile functional group (-CH₂CN) is a valuable and versatile component in the toolkit of organic synthesis. Its utility stems from the unique reactivity of both the nitrile (C≡N) group and the adjacent methylene (B1212753) (-CH₂) group. The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones, making it a key synthon for the introduction of nitrogen-containing moieties.

Furthermore, the protons on the methylene carbon of acetonitrile are acidic and can be readily removed by a base to generate a stabilized carbanion. This nucleophilic species can then participate in a wide range of carbon-carbon bond-forming reactions, such as alkylations, aldol-type condensations, and Michael additions. This reactivity allows for the facile elongation of carbon chains and the construction of complex molecular frameworks. The nitrile group itself can also undergo cycloaddition reactions, further expanding its synthetic utility.

Research Trajectories of 1-Benzofuran-3-ylacetonitrile within Heterocyclic Chemistry

The compound this compound emerges as a molecule of significant interest at the intersection of benzofuran chemistry and the synthetic utility of the acetonitrile group. Its research trajectories are primarily focused on its role as a versatile intermediate in the synthesis of more complex heterocyclic systems with potential biological activities.

Synthesis: The synthesis of this compound itself can be achieved through various established methods for benzofuran construction. One common approach involves the reaction of a salicylaldehyde (B1680747) derivative with a suitable C2 synthon, followed by the introduction of the acetonitrile moiety.

Reactivity and Applications: The reactivity of this compound is dictated by the interplay of its two key functional components. The methylene group, activated by the adjacent nitrile, is a prime site for deprotonation to form a nucleophile. This nucleophile can then be employed in reactions with a variety of electrophiles to construct more elaborate structures. For instance, it can be alkylated, acylated, or reacted with aldehydes and ketones.

The nitrile group itself can serve as a precursor to other functional groups. For example, it can be hydrolyzed to the corresponding carboxylic acid (1-benzofuran-3-ylacetic acid) or reduced to the amine (2-(1-benzofuran-3-yl)ethan-1-amine). These transformations open up avenues for the synthesis of a wide range of derivatives, including amides and esters, with potentially interesting pharmacological properties.

Research efforts involving this compound and its derivatives have been directed towards the synthesis of compounds with potential applications in medicinal chemistry. For example, derivatives of 1-(1-benzofuran-3-yl)ethan-1-one, which can be conceptually derived from this compound, have been investigated for their cytotoxic effects against various cancer cell lines. mdpi.com Furthermore, the benzofuran-3-yl moiety has been incorporated into more complex heterocyclic systems, such as pyrazoles, which have been explored for their antioxidant and antimicrobial activities. equationchemical.com These studies highlight the role of the this compound core as a valuable scaffold for the development of new biologically active molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₇NO |

| Molecular Weight | 157.17 g/mol |

| CAS Number | 52407-43-9 uni.lu |

| Appearance | Solid |

| SMILES | C1=CC=C2C(=C1)C(=CO2)CC#N matrix-fine-chemicals.com |

| InChI | InChI=1S/C10H7NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5H2 matrix-fine-chemicals.com |

Interactive Data Table: Related Benzofuran Derivatives and their Significance

| Compound | Significance/Application |

| 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | A reactive intermediate used in the synthesis of various benzofuran derivatives. |

| Derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one | Investigated for their cytotoxic and apoptotic effects on cancer cells. mdpi.com |

| Benzofuran-based 1,3,5-substituted pyrazoles | Synthesized and evaluated for their antioxidant and antimicrobial properties. equationchemical.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-benzofuran-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAJKVZABJZXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377711 | |

| Record name | 1-benzofuran-3-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52407-43-9 | |

| Record name | 1-benzofuran-3-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran-3-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzofuran 3 Ylacetonitrile and Its Analogs

Strategies for Benzofuran (B130515) Ring Formation with Acetonitrile (B52724) Integration

The direct incorporation of the acetonitrile group onto the benzofuran scaffold can be achieved through various modern synthetic strategies. These methods often involve cyclization reactions where one of the reactants already contains the required nitrile functional group.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of a carbonyl compound with an active methylene (B1212753) compound, such as a compound containing a nitrile group. wikipedia.orgnumberanalytics.com This reaction, often catalyzed by a weak base, proceeds through nucleophilic addition followed by dehydration. wikipedia.org

In the context of benzofuran synthesis, a Knoevenagel condensation can be employed to construct the furan (B31954) ring. For instance, the reaction between a salicylaldehyde (B1680747) derivative and a compound like cyanoacetic acid can lead to the formation of a benzofuran ring with a cyano-containing substituent. wikipedia.org A modification of this approach, the Doebner modification, utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation with concomitant decarboxylation. wikipedia.orgorganic-chemistry.org

Recent research has explored the use of green and efficient catalysts for Knoevenagel condensations. L-proline-based natural deep eutectic solvents (NaDES) have been successfully used as both solvent and catalyst for the condensation of benzofuranone with substituted benzaldehydes to produce aurones, which are structurally related to benzofurans. mdpi.com This method, often assisted by ultrasound irradiation, offers high yields and purity. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield (%) |

| Benzofuranone | Vanillin | L-proline/glycerol (NaDES) | Ultrasound, 8 min | 4'-Hydroxy-3'-methoxyaurone | 89 |

| Benzofuranone | 2-Thiophenecarboxaldehyde | L-proline/glycerol (NaDES) | Ultrasound, 18 min | (Z)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one | 59 |

Alkylation and Condensation Cascade Reactions

One-pot cascade reactions that combine alkylation and condensation steps provide an efficient route to substituted benzofurans. researchgate.net A notable example involves the reaction of a 2-hydroxy chalcone (B49325) with bromoacetonitrile. researchgate.net This process proceeds via an initial alkylation followed by an intramolecular condensation reaction, leading to the formation of 3-alkenyl benzofuran derivatives. researchgate.net This methodology is advantageous as it is transition-metal-free and proceeds rapidly. researchgate.net

| Starting Material | Reagent | Key Steps | Product Type |

| 2-Hydroxy chalcone | Bromoacetonitrile | Alkylation, Condensation | 3-Alkenyl benzofuran |

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis is a powerful tool for the synthesis of benzofurans. sioc-journal.cn These reactions often involve the cyclization of appropriately substituted phenols or anilines. organic-chemistry.org For example, the ortho-selective Sonogashira coupling of dichlorophenols with terminal alkynes, followed by cyclization and a subsequent Suzuki-Miyaura coupling, can be performed in a one-pot fashion to yield disubstituted benzofurans. organic-chemistry.org

Palladium nanoparticles have also been utilized to catalyze the one-pot synthesis of various benzofurans through Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org A significant advantage of this method is the ability to recycle and reuse the catalyst without a significant loss in activity. organic-chemistry.org Furthermore, palladium-catalyzed migratory cyclization of α-bromoalkene derivatives has been developed to afford various benzoheterocyclic compounds. nih.gov The cyclization of propargylic compounds catalyzed by palladium is another efficient method for producing both carbocyclic and heterocyclic compounds, including benzofurans. acs.org

| Reactants | Catalyst System | Key Features | Product Type |

| Dichlorophenols, Terminal alkynes | Palladium-dihydroxyterphenylphosphine | One-pot, Sonogashira coupling, Cyclization, Suzuki-Miyaura coupling | Disubstituted benzofurans organic-chemistry.org |

| o-Iodobenzyl-substituted γ-ketoesters | Pd(PPh3)4 | Stereoselective cyclization | Bi- and tricyclic benzofuran derivatives beilstein-journals.org |

| 1,6-Enynes, Disilanes | Pd(OAc)2 | Tandem cyclization and silylation | Silyl benzofurans rsc.org |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions represent an economical and environmentally friendly alternative for benzofuran synthesis. rsc.org A one-pot procedure involving the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes allows for the regioselective synthesis of polysubstituted benzofurans. rsc.org This transformation proceeds through a sequential nucleophilic addition and oxidative cyclization, utilizing molecular oxygen as the oxidant. rsc.org

Copper catalysts have also been employed in azide-alkyne cycloaddition reactions to form triazole-containing benzofuran hybrids. mdpi.com Additionally, copper-catalyzed electrochemical reactions have been developed for C-H amidation, where acetonitrile can act as the amidation agent. nih.gov

| Reactants | Catalyst | Oxidant | Key Steps | Product Type |

| Phenols, Alkynes | Copper catalyst | Molecular Oxygen | Nucleophilic addition, Oxidative cyclization | Polysubstituted benzofurans rsc.org |

| Benzofuran with alkyne moiety, Azide | Copper catalyst | - | Azide-alkyne cycloaddition | 1,2,3-Triazole-substituted benzofurans mdpi.com |

| Benzene (B151609) derivatives, Acetonitrile | Copper acetate | Electrochemical oxidation | C-H amidation | N-phenylacetamide derivatives nih.gov |

Nickel-Catalyzed Synthetic Routes

Nickel catalysis provides another versatile approach to benzofuran derivatives. thieme.de A notable method involves the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.org This reaction demonstrates good tolerance for various functional groups and yields benzofuran products in moderate to good yields. organic-chemistry.org The proposed mechanism involves the reduction of a nickel(II) salt to Ni(0), followed by oxidative addition and intramolecular cyclization. organic-chemistry.org

Nickel-catalyzed intramolecular oxidative coupling of ortho-alkenyl phenols, using oxygen as the sole oxidant, has been developed for the synthesis of 3-aryl benzofurans. nih.gov Furthermore, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via C-F bond activation provides an efficient route to 2-arylbenzofurans. beilstein-journals.org

| Starting Material | Catalyst System | Key Features | Product Type |

| Aryl halides with ketone group | Ni(OTf)2 or Ni(dppp)2Cl2, 1,10-Phenanthroline | Intramolecular nucleophilic addition | Benzofuran derivatives organic-chemistry.org |

| Ortho-alkenyl phenols | Nickel catalyst, O2 | Intramolecular dehydrogenative coupling | 3-Aryl benzofurans nih.gov |

| 2-Fluorobenzofurans, Arylboronic acids | Ni(cod)2, PCy3 | C-F bond activation, Cross-coupling | 2-Arylbenzofurans beilstein-journals.org |

Electrochemical Synthesis Techniques

Electrochemical methods offer a green and catalyst-free approach to synthesizing benzofuran derivatives. archivepp.comjbiochemtech.com The electro-oxidation of N,N,N',N'-tetramethyl-benzene-1,4-diamine in the presence of nucleophiles like cyanoacetate (B8463686) derivatives can lead to the formation of new benzofuran derivatives in good yields and with high purity. archivepp.com This one-pot electrochemical method is fast, clean, and operates under mild conditions. archivepp.com The mechanism involves the generation of a quinone-imine intermediate that participates in a 1,4-Michael-type addition reaction. archivepp.com

| Starting Material | Nucleophile | Solvent/Electrolyte | Key Features | Product Type |

| N,N,N',N'-Tetramethyl-benzene-1,4-diamine | Cyanoacetate derivatives | Phosphate (B84403) buffer/Ethanol | Catalyst-free, One-pot, ECEC mechanism | Benzofuran derivatives archivepp.com |

| N,N,N',N'-Tetramethyl-benzene-1,4-diamine | Barbituric acids | Aqueous phosphate buffer | Catalyst-free, Green synthesis, ECEC mechanism | Benzofuran derivatives jbiochemtech.com |

Reductive Cyclization Strategies

Reductive cyclization represents a powerful approach for the construction of the benzofuran nucleus. These methods often involve the formation of a key C-O bond and subsequent or simultaneous reduction to yield the heterocyclic ring.

One notable strategy involves the acid-mediated cyclization of intermediates derived from nitroalkenes. For instance, the reduction of a nitroalkene precursor with sodium borohydride (B1222165) (NaBH4), followed by a Nef reaction and acid-mediated cyclization, can generate the benzofuran scaffold. researchgate.net This sequence highlights the versatility of nitro compounds in heterocyclic synthesis.

Another approach involves the intramolecular cyclization of suitably substituted phenols. For example, a transition-metal-free method utilizes potassium t-butoxide to promote the intramolecular cyclization of o-bromobenzylketones, affording substituted benzofurans. researchgate.net This strategy demonstrates the potential for base-promoted cyclizations in synthesizing these frameworks. Furthermore, iron-catalyzed reductive cyclization by hydromagnesiation has emerged as a modular strategy for creating N-heterocycles, and similar principles could be adapted for oxygen heterocycles like benzofurans. utoronto.ca

One-Pot and Multicomponent Reactions for Benzofuranacetonitriles

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.netrsc.org These strategies are increasingly being applied to the synthesis of complex molecules, including benzofuran derivatives.

A one-pot, five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids. rsc.org This process involves a Ugi-azide multicomponent reaction coupled with a palladium/copper-catalyzed intramolecular cyclization, resulting in highly substituted benzofurans. rsc.org While this specific example leads to a more complex derivative, the underlying principle of combining multiple reaction steps in a single vessel is highly relevant to the efficient synthesis of benzofuranacetonitriles.

Another example is the one-pot synthesis of 2-benzylbenzofuran derivatives from nitroalkene precursors. This process involves the reaction of nitroalkenes with Grignard reagents, followed by a Nef reaction and acid-mediated cyclization, all in a single pot. researchgate.net Additionally, one-pot processes involving thermal sigmatropic rearrangements followed by dehydration have been used to form substituted benzofurans. nih.gov The reaction of 1-alkyl-5-nitro-1H-benzimidazoles with 2-(1-benzofuran-3-yl)acetonitrile in the presence of potassium hydroxide (B78521) also exemplifies a one-pot approach to more complex fused systems. researchgate.net

The development of one-pot stepwise synthesis (OPSS) provides a flexible and practical approach where reaction conditions can be varied for different steps within the same pot. nih.gov This methodology has been used to create various heterocyclic scaffolds and could be adapted for the synthesis of 1-benzofuran-3-ylacetonitrile.

| Reaction Type | Key Features | Example Starting Materials | Catalyst/Reagent | Reference |

| Ugi-Azide/Cyclization | Five-component, Pd/Cu catalyzed | Isocyanide, aldehyde, amine, azide, alkyne | Pd/Cu | rsc.org |

| Grignard/Nef/Cyclization | One-pot, three-step | Nitroalkene, Grignard reagent | Acid | researchgate.net |

| Sigmatropic Rearrangement/Dehydration | One-pot, two-step | Epoxide and allyl ether moiety | Burgess reagent | nih.gov |

Functional Group Interconversions Leading to this compound

The synthesis of this compound can also be achieved through the transformation of existing functional groups on a pre-formed benzofuran core.

A common and effective method for the synthesis of nitriles is the dehydration of primary amides. In the context of this compound, this involves the preparation of 2-(1-benzofuran-3-yl)acetamide, followed by its dehydration.

A reported procedure for the synthesis of (6-hydroxy-1-benzofuran-3-yl)acetonitrile involves the dehydration of the corresponding acetamide (B32628). jocpr.com The amide is treated with a mixture of dimethylformamide (DMF) and thionyl chloride (SOCl2) at low temperatures, followed by stirring at room temperature. jocpr.com This method provides a direct route to the nitrile from the amide precursor. jocpr.com

| Amide Precursor | Dehydrating Agent | Solvent | Conditions | Product | Reference |

| 2-(6-hydroxy-1-benzofuran-3-yl)acetamide | SOCl2 | DMF | 0°C to room temp | (6-hydroxy-1-benzofuran-3-yl)acetonitrile | jocpr.com |

Reduction-mediated routes can be employed to generate the benzofuran core, which can then be further functionalized. The Nef reaction is a particularly useful transformation that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, through acid hydrolysis of the corresponding nitronate salt. wikipedia.orgorganic-chemistry.org

The Nef reaction is a key step in the synthesis of benzofurans from nitroalkene precursors. researchgate.net After reduction of the nitroalkene to a nitroalkane, the formation of a nitronate salt followed by acid hydrolysis yields a carbonyl compound. This carbonyl can then undergo an intramolecular cyclization to form the benzofuran ring. researchgate.net While the classic Nef reaction conditions using concentrated sulfuric acid can be harsh, milder methods using Lewis acids or oxidizing agents have been developed. wikipedia.org Reductive methods for the Nef reaction can also lead to oximes, which can be subsequently hydrolyzed to the carbonyl compound. organic-chemistry.org

| Reaction | Starting Material | Key Intermediate | Product Type | Reference |

| Nef Reaction | Nitroalkane salt | Nitronic acid, Iminium ion | Aldehyde or Ketone | wikipedia.orgorganic-chemistry.org |

Regioselectivity and Stereoselectivity in Benzofuranacetonitrile Synthesis

Regioselectivity and stereoselectivity are critical considerations in the synthesis of substituted benzofurans, including this compound, as they dictate the precise arrangement of substituents on the heterocyclic ring and the three-dimensional orientation of atoms. wikipedia.orginflibnet.ac.inmasterorganicchemistry.com

Regioselectivity refers to the preference for bond formation at one position over another. wikipedia.org In the synthesis of benzofurans, regioselectivity often arises during the cyclization step. For example, in the synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride, high levels of regioselectivity are observed, leading to the preferential formation of one constitutional isomer. nih.govmdpi.com The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome. For instance, in certain annulation reactions to form trifluoromethylarenes, the reaction pathway can be directed to achieve high regioselectivity. rsc.org

Stereoselectivity is the preferential formation of one stereoisomer over another. inflibnet.ac.inmsu.edu While this compound itself is achiral, the introduction of substituents on the furan ring or the side chain can create stereocenters. In such cases, controlling the stereochemistry becomes crucial. For example, in the synthesis of 2,2-disubstituted benzofuran-3-ones, highly diastereoselective and enantioselective methods have been developed using organocatalysts. acs.org The stereochemical outcome of addition reactions to alkenes, which can be precursors to substituted benzofurans, is often governed by principles such as Markovnikov's rule and the Felkin-Ahn model. msu.edu The development of stereoselective methods for the synthesis of tetrasubstituted alkenes is an active area of research with relevance to the synthesis of complex substituted benzofurans. rsc.org

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Benzofuran 3 Ylacetonitrile

Oxidative Transformations and Reaction Mechanisms

The benzofuran (B130515) core is susceptible to oxidative transformations, which can lead to a variety of functionalized products. While specific studies on the direct oxidation of 1-Benzofuran-3-ylacetonitrile are not extensively detailed in the provided results, general principles of benzofuran chemistry suggest that oxidation can occur at several positions. For instance, benzofurans can undergo oxidative cleavage. organic-chemistry.org Additionally, the presence of activating groups on the benzene (B151609) ring can influence the regioselectivity of oxidative reactions. mdpi.com

In related systems, the oxidation of the benzofuran ring can lead to the formation of benzofuran-3-ones. Furthermore, the acetonitrile (B52724) group can potentially be hydrolyzed to a carboxylic acid under oxidative conditions, although this is more commonly achieved through hydrolysis. smolecule.com

A study on the MnO2-induced oxidative cyclization of related dihydrotriazines provides insight into C-C/C-O oxidative coupling reactions, which could be conceptually similar to potential oxidative transformations of this compound derivatives. researchgate.net This suggests that oxidative conditions could facilitate intramolecular cyclizations or intermolecular coupling reactions involving either the benzofuran ring or the acetonitrile side chain.

Reductive Reactions and Hydrogenation Studies

The nitrile group of this compound is a key site for reductive transformations. A common reaction is the reduction of the nitrile to a primary amine. smolecule.com This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH4). smolecule.comjocpr.com For example, 2-(2-Benzylbenzofuran-3-yl)acetonitrile can be reduced to the corresponding amine using LAH. researchgate.net

Another study describes the reduction of (6-hydroxy-1-benzofuran-3-yl)acetonitrile using sodium borohydride in the presence of cobalt(II) chloride and di-tert-butyl dicarbonate (B1257347) to yield a Boc-protected amine. jocpr.com

Hydrogenation is another important reductive pathway. google.comgoogle.com Catalyst-dependent selective hydrogenation of nitriles can yield either tertiary or secondary amines. acs.org For instance, hydrogenation of aliphatic nitriles over palladium on carbon (Pd/C) can produce tertiary amines, while using rhodium on carbon (Rh/C) often leads to secondary amines. acs.org These methodologies could potentially be applied to this compound to achieve selective amine synthesis.

Nucleophilic and Electrophilic Substitution Reactions

Both the benzofuran ring and the acetonitrile side chain of this compound can participate in nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution: The methylene (B1212753) group adjacent to the nitrile is activated, making it susceptible to deprotonation by a base. The resulting carbanion can then act as a nucleophile. For instance, this compound can undergo nucleophilic addition to various electrophiles. researchgate.net One-pot reactions involving 1-alkyl-5-nitro-1H-benzimidazoles and 2-(1-benzofuran-3-yl)acetonitrile in the presence of potassium hydroxide (B78521) lead to the formation of complex heterocyclic systems. researchgate.net

N-heterocyclic carbenes (NHCs) have been shown to catalyze intramolecular nucleophilic substitution reactions in related systems to form benzofuranones. organic-chemistry.org This suggests that the acetonitrile moiety, after conversion to a suitable functional group, could participate in such cyclizations.

Electrophilic Substitution: The benzofuran ring is generally electron-rich and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The 2-position of the benzofuran ring in a related 3-substituted benzofuran has been functionalized with various groups, including carbaldehyde and perfluoroalkyl groups. nih.gov Bromination at the 2-position can also be achieved efficiently. nih.gov

Functionalization and Derivatization Strategies of the Benzofuran and Acetonitrile Moieties

The dual functionality of this compound allows for a wide range of derivatization strategies targeting either the benzofuran nucleus or the acetonitrile side chain. epa.gov

Functionalization of the Benzofuran Moiety: The benzofuran ring can be functionalized through various methods. As mentioned, electrophilic substitution can introduce substituents at the 2-position. nih.gov Transition metal-catalyzed cross-coupling reactions are also a powerful tool for derivatization. nih.gov For instance, a bromine atom introduced at the 2-position can be used for subsequent coupling reactions. nih.gov Furthermore, direct C-H functionalization of the benzofuran ring is an emerging area. ua.es

Derivatization of the Acetonitrile Moiety: The acetonitrile group is a versatile functional handle that can be transformed into several other functionalities.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. smolecule.com

Reduction: As discussed in section 3.2, reduction yields primary amines. smolecule.com

Cyclization: The nitrile group can participate in cyclization reactions to form heterocyclic rings like pyridines. nih.gov

Other Transformations: The nitrile can be converted to amides. jocpr.com For example, a nitrile derivative of benzofuran can be obtained through dehydration of the corresponding primary amide. jocpr.com

A summary of key transformations is presented in the table below.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| (6-hydroxy-1-benzofuran-3-yl)acetonitrile | NaBH4, CoCl2·6H2O, (Boc)2O, Methanol | Boc-protected amine | jocpr.com |

| 2-(2-Benzylbenzofuran-3-yl)acetonitrile | Lithium aluminum hydride, Diethyl ether | Primary amine | researchgate.net |

| 1-alkyl-5-nitro-1H-benzimidazoles and 2-(1-benzofuran-3-yl)acetonitrile | Potassium hydroxide, Methanol | 3H- nih.govBenzofuro[2,3-b]imidazo[4,5-f]quinolines | researchgate.net |

| 3-substituted benzofuran | NBS or other brominating agents | 2-Bromo-3-substituted benzofuran | nih.gov |

| 2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile | Acid or base | Corresponding carboxylic acid | smolecule.com |

Biological and Pharmacological Research of 1 Benzofuran 3 Ylacetonitrile Derivatives

Exploration of Anti-Inflammatory Activities

Derivatives of benzofuran (B130515) have demonstrated notable anti-inflammatory properties. mdpi.comresearchgate.net Research has shown that certain benzofuran derivatives can inhibit the production of inflammatory mediators. For instance, two new benzofuran derivatives isolated from Liriope spicata var. prolifera, 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran, exhibited significant inhibitory activity against neutrophil respiratory burst. nih.gov

Hybrid molecules incorporating the benzofuran scaffold with other heterocyclic rings, such as pyrazole (B372694) and oxadiazole, have also been synthesized and evaluated for their anti-inflammatory potential. mdpi.comresearchgate.net One study reported that a newly synthesized heterocyclic/benzofuran hybrid, compound 5d, showed an excellent inhibitory effect on the generation of nitric oxide (NO) in RAW-264.7 cell lines with an IC50 value of 52.23 ± 0.97 μM. mdpi.com This suggests that the benzofuran nucleus can serve as a valuable template for the design of novel anti-inflammatory agents. mdpi.com

Table 1: Anti-Inflammatory Activity of Selected Benzofuran Derivatives

| Compound | Biological Activity | Model System | IC50 Value | Source |

|---|---|---|---|---|

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Inhibition of neutrophil respiratory burst | In vitro | 4.15 ± 0.07 μM | nih.gov |

Investigation of Antimicrobial Potentials

The antimicrobial properties of benzofuran derivatives have been extensively studied, revealing a broad spectrum of activity against various pathogens. nih.gov

Antibacterial Efficacy

Numerous studies have highlighted the potential of benzofuran derivatives as antibacterial agents. cuestionesdefisioterapia.comijpbs.com For example, newly synthesized benzofuran derivatives, M5a and M5g, demonstrated potent antibacterial activity against Enterococcus faecalis at a concentration of 50µg/ml. cuestionesdefisioterapia.com Another study found that certain 3-substituted isobenzofuran-1(3H)-one derivatives exhibited good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. imjst.org

The introduction of halogens into the benzofuran structure has been shown to enhance antibacterial activity. mdpi.com Derivatives with two halogen substitutions on the acetyl group were active against Gram-positive cocci. mdpi.com Furthermore, a series of novel 6-hydroxybenzofuran (B80719) derivatives, including an amide, a nitrile, and a tryptdiamine-O-analogue, showed good antibacterial activity. jocpr.com Specifically, compounds 3 (amide) and 5 (tryptdiamine-O-analogue) were active against all tested bacterial strains. jocpr.com

Table 2: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound(s) | Bacterial Strain(s) | Activity/Concentration | Source |

|---|---|---|---|

| M5a, M5g | Enterococcus faecalis | Potent at 50µg/ml | cuestionesdefisioterapia.com |

| B1-B4 | Staphylococcus aureus, Escherichia coli | Good activity | imjst.org |

| III, IV, VI (Halogenated) | Gram-positive cocci | Active (MIC 50 to 200 μg/mL) | mdpi.com |

| 3 (Amide), 5 (Tryptdiamine-O-analogue) | Various bacterial strains | Good activity | jocpr.com |

Antifungal Properties

Benzofuran derivatives have also shown promise as antifungal agents. researchgate.net For instance, compounds M5i, M5k, and M5l, which are benzofuran derivatives, displayed significant antifungal activity against Candida albicans at a concentration of 25µg/ml. cuestionesdefisioterapia.com Halogenated derivatives of 3-benzofurancarboxylic acids have also been reported to exhibit antifungal activity against C. albicans. researchgate.net Specifically, methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid were found to be active. researchgate.net

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular drugs. nih.gov Benzofuran derivatives have emerged as a promising class of compounds in this area. nih.gov In silico studies have suggested that benzofuran derivatives can act as potential inhibitors of the NarL protein, which is crucial for the adaptation of M. tuberculosis to anaerobic conditions. nih.gov For instance, the compound Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate was observed to stabilize at the active site of the NarL protein. nih.gov

Furthermore, a series of benzofuran-oxadiazole derivatives were synthesized and evaluated for their antitubercular activity. researchgate.net Compounds with chlorine and bromine substitutions on the benzofuran ring exhibited excellent activity against Mycobacterium tuberculosis H37RV. researchgate.net

Assessment of Antioxidant Properties

Several studies have investigated the antioxidant potential of benzofuran derivatives. nih.govresearchgate.net It has been reported that the transformation of the chroman skeleton, found in Vitamin E, to a benzofuran skeleton can increase antioxidant activity. nih.gov A series of synthesized substituted benzofuran derivatives were tested for their in vitro antioxidant activity, with some showing very good results. nih.gov

In another study, a series of novel 6-hydroxybenzofuran derivatives, including an amide (compound 3), a nitrile (compound 4), and a tryptdiamine-O-analogue (compound 5), were found to be good DPPH scavenging agents. jocpr.com This highlights the potential of the benzofuran scaffold in the development of new antioxidant agents.

Anti-Cancer and Antitumor Research

The anticancer properties of benzofuran derivatives are a significant area of research. mdpi.commdpi.com These compounds have shown cytotoxic activity against various cancer cell lines. mdpi.com

For instance, a series of novel benzofuran derivatives linked to a dipiperazine moiety demonstrated potent antitumor effects against Hela and A549 cell lines. researchgate.net Specifically, compounds 8c and 8d showed better antitumor activity against A549 cells with IC50 values of 0.12 μM and 0.43 μM, respectively. researchgate.net

The introduction of halogens into the benzofuran ring has been shown to significantly increase anticancer activities. mdpi.com This is likely due to the ability of halogens to form halogen bonds, which enhances binding affinity. mdpi.com Furthermore, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have been synthesized and screened for their anticancer activity. researchgate.net Compound 12b showed excellent activity against the A549 lung cancer cell line with an IC50 value of 0.858 µM, while compound 10d was active against the MCF7 breast cancer cell line with an IC50 value of 2.07 µM. researchgate.net

Table 3: Anticancer Activity of Selected Benzofuran Derivatives

| Compound(s) | Cancer Cell Line(s) | IC50 Value(s) | Source |

|---|---|---|---|

| 8c | A549 | 0.12 μM | researchgate.net |

| 8d | A549 | 0.43 μM | researchgate.net |

| 12b | A549 | 0.858 µM | researchgate.net |

| 10d | MCF7 | 2.07 µM | researchgate.net |

Cytotoxic Activity against Various Cancer Cell Lines

Derivatives of benzofuran have demonstrated significant cytotoxic effects across a wide spectrum of human cancer cell lines. The introduction of different substituents onto the benzofuran core has been shown to modulate this activity, sometimes enhancing potency and selectivity against cancer cells over normal cells. mdpi.commdpi.com

For instance, a benzofuran derivative with a bromine atom attached to the methyl group at the 3-position showed remarkable cytotoxicity against K562 (human chronic leukemia) and HL60 (acute leukemia) cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively, while showing no toxicity to normal HUVEC cells. mdpi.com The hybridization of the benzofuran scaffold with other chemical moieties, such as chalcones, piperazines, and imidazoles, has also yielded potent cytotoxic agents. mdpi.comnih.gov A series of novel hybrid compounds combining benzofuran and N-aryl piperazine (B1678402) were synthesized and evaluated for their anticancer activity. nih.gov One derivative from this series displayed potent and selective cytotoxicity against the human lung cancer cell line A549 and the gastric cancer cell line SGC7901, with IC₅₀ values of 0.12 µM and 2.75 µM, respectively. nih.gov

Similarly, benzofuran-based chalcone (B49325) derivatives have shown promising results. One such compound, designated 4g, exhibited potent cytotoxic activity against HeLa (human cervical cancer) and HCC1806 (human mammary squamous cancer) cell lines, with IC₅₀ values of 5.61 µmol L⁻¹ and 5.93 µmol L⁻¹, respectively. nih.gov Another study on brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one found two compounds (referred to as 6 and 8) that were selectively active against K562 cells without affecting normal HaCaT keratinocytes. mdpi.com Further research into benzofuran-thiazole hybrids identified compounds with high activity against four cell lines: HePG2 (hepatocellular carcinoma), MCF-7 (breast cancer), Hela, and PC3 (prostate cancer), with IC₅₀ ranges as low as 4–8.99 µM. nih.govnih.gov

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Halogenated Benzofuran | 3-Bromomethyl-benzofuran | K562 (Leukemia) | 5 µM | mdpi.com |

| Halogenated Benzofuran | 3-Bromomethyl-benzofuran | HL60 (Leukemia) | 0.1 µM | mdpi.com |

| Benzofuran-Piperazine Hybrid | Derivative 16 | A549 (Lung) | 0.12 µM | nih.gov |

| Benzofuran-Piperazine Hybrid | Derivative 16 | SGC7901 (Gastric) | 2.75 µM | nih.gov |

| Benzofuran-Chalcone Hybrid | Compound 4g | HeLa (Cervical) | 5.61 µM | nih.gov |

| Benzofuran-Chalcone Hybrid | Compound 4g | HCC1806 (Breast) | 5.93 µM | nih.gov |

| Benzofuran-Thiazole Hybrid | Compound 11 | Various | 4-8.99 µM | nih.govnih.gov |

| Benzofuran-Thiazole Hybrid | Compound 9 | Various | 6.55-13.14 µM | nih.govnih.gov |

| Benzofuran-Thiazole Hybrid | Compound 8 | Various | 8.49-16.72 µM | nih.govnih.gov |

Mechanisms of Action, including Apoptosis Induction

The anticancer effects of benzofuran derivatives are often mediated by the induction of apoptosis, or programmed cell death, in cancer cells. tandfonline.commdpi.com This process is triggered through various molecular pathways, demonstrating the multifaceted nature of these compounds.

One key mechanism is the activation of the intrinsic mitochondrial pathway of apoptosis. mdpi.com The benzofuran derivative BL-038 was found to induce apoptosis in human chondrosarcoma cells by increasing the production of reactive oxygen species (ROS). mdpi.com This oxidative stress leads to a decrease in the mitochondrial membrane potential and a change in the balance of Bcl-2 family proteins, specifically downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic members like Bax and Bak. mdpi.com This cascade results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and ultimately, cell death. mdpi.com

Other studies have confirmed these observations. For example, certain brominated benzofuran derivatives were shown to induce apoptosis in K562 leukemia cells, with one compound leading to apoptosis in 60.1% of the cells. mdpi.com The mechanism involved the generation of ROS and the activation of caspases 3 and 7. mdpi.com Similarly, benzofuran-isatin conjugates were found to induce apoptosis in a dose-dependent manner in SW-620 colon cancer cells by significantly inhibiting the expression of the anti-apoptotic Bcl-2 protein and increasing the level of cleaved PARP. tandfonline.com

Furthermore, some benzofuran derivatives can induce apoptosis independently of the p53 tumor suppressor protein, which is often mutated in cancers. Benzofuran-2-acetic ester derivatives were shown to upregulate the expression of the p21Cip/WAF1 gene, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest and apoptosis in breast cancer cells. nih.gov This effect was accompanied by an increased Bax/Bcl-2 ratio and significant DNA fragmentation. nih.gov The ability of benzofuran-chalcone derivatives to effectively trigger apoptosis has also been demonstrated in HCC1806 cells, where the proportion of apoptotic cells increased significantly with higher concentrations of the compound. nih.gov

Enzyme Inhibition Studies

In addition to their direct cytotoxic effects, 1-benzofuran-3-ylacetonitrile derivatives have been investigated for their ability to inhibit specific enzymes that play crucial roles in disease progression, including metabolic disorders and cancer.

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. mdpi.com Several series of benzofuran derivatives have been synthesized and evaluated as α-amylase inhibitors.

A study of benzofuran-linked chalcones revealed significant α-amylase inhibitory activity, with IC₅₀ values ranging from 12.81 ± 0.03 to 87.17 ± 0.15 µM. tandfonline.com Notably, some of these synthetic compounds were more potent than the standard drug acarbose (B1664774) (IC₅₀ = 13.98 ± 0.03 µM). tandfonline.com In another investigation, thirty benzofuran-2-yl(phenyl)methanones were screened, and para-substituted compounds were generally found to be the most active, with IC₅₀ values for α-amylase inhibition in the range of 18.04–48.33 µM, compared to acarbose at 16.08 ± 0.07 µM. nih.gov Kinetic studies indicated that these compounds acted as non-competitive inhibitors. nih.gov

Table 2: α-Amylase Inhibition by Selected Benzofuran Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | IC₅₀ Range (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzofuran-linked Chalcones | 12.81 - 87.17 | 13.98 | tandfonline.com |

| Benzofuran-2-yl(phenyl)methanones | 18.04 - 48.33 | 16.08 | nih.gov |

Chorismate Mutase Inhibition

Chorismate mutase (CM) is an essential enzyme in the shikimate pathway in bacteria, fungi, and plants, making it an attractive target for developing new antimicrobial agents, particularly anti-tubercular drugs. rsc.org Researchers have designed and synthesized 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives as potential CM inhibitors. rsc.orgnih.gov Following in silico docking studies, these compounds were synthesized and tested in vitro. rsc.org Several derivatives showed encouraging results, with three compounds (3h, 3i, and 3m) demonstrating 64–65% inhibition of chorismate mutase at a concentration of 30 µM. rsc.orgacs.org Structure-activity relationship (SAR) analysis suggested that derivatives based on a benzotriazinone core were generally more effective than those with a pyrazolotriazinone core. rsc.org

Phosphatidylinositol-3-kinase (PI3K) Inhibition

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is frequently over-activated in many human cancers, playing a central role in cell proliferation, survival, and resistance to therapy. nih.gov Consequently, PI3K is a major target for cancer drug development.

A series of new benzofuran derivatives were designed by hybridizing benzofuran and thiazole (B1198619) pharmacophores and tested for their anticancer activity and PI3K inhibition. nih.govnih.gov The most active anticancer compounds (8, 9, and 11) were evaluated for their ability to inhibit PI3Kα. nih.govnih.gov These compounds displayed good inhibitory activity with IC₅₀ values of 4.1 µM, 7.8 µM, and 20.5 µM, respectively. nih.govnih.gov Notably, compound 8 was more potent than the reference inhibitor LY294002 (IC₅₀ = 6.18 µM). nih.govnih.gov Further investigation showed these compounds could induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells. nih.govnih.gov Another study identified a series of benzofuran-3-one indole (B1671886) inhibitors, with optimized compounds showing single-digit nanomolar activity against the p110α isoform of PI3K. nih.gov

Table 3: PI3Kα Inhibition by Selected Benzofuran Derivatives This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ against PI3Kα (µM) | Reference Compound (LY294002) IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 8 | 4.1 | 6.18 | nih.govnih.gov |

| Compound 9 | 7.8 | 6.18 | nih.govnih.gov |

| Compound 11 | 20.5 | 6.18 | nih.govnih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Inhibiting VEGFR2 is a well-established strategy in cancer therapy.

Benzofuran-based chalcone derivatives have emerged as potent VEGFR-2 inhibitors. nih.govnih.gov In one study, a series of these hybrids were synthesized and evaluated, with one compound (5c) exhibiting an exceptionally potent inhibitory effect on VEGFR-2 with an IC₅₀ value of 1.07 nM. nih.gov Another benzofuran-chalcone derivative (compound 4g) also showed inhibitory activity against VEGFR-2 kinase, which correlated with its ability to induce apoptosis in cancer cells. nih.gov These findings highlight the potential of the benzofuran scaffold to serve as a core structure for developing new, highly effective anti-angiogenic agents for cancer treatment. nih.govresearchgate.net

Disulfide Bond Isomerase A (DsbA) Inhibition

The bacterial enzyme Disulfide bond isomerase A (DsbA) is a critical component in the process of oxidative protein folding, which is essential for the correct assembly and function of numerous virulence factors in Gram-negative bacteria. scirp.orgconicet.gov.ar These factors, including toxins and surface proteins, require stable disulfide bonds to function correctly in the hostile host environment. scirp.orgconicet.gov.ar As DsbA is pivotal for bacterial virulence, its inhibition presents a promising antivirulence strategy. scirp.orgnih.gov This approach aims to attenuate the pathogen's ability to cause infection rather than killing it directly, potentially reducing the selective pressure for drug resistance. scirp.orgnih.gov

A fragment-based drug discovery approach has been utilized to identify inhibitors of Escherichia coli DsbA (EcDsbA). scirp.org In this methodology, small chemical fragments are screened for weak binding to the target protein, and promising hits are then chemically elaborated to develop higher-affinity inhibitors. scirp.orgontosight.ai One such fragment identified with millimolar affinity for EcDsbA was 2-(6-bromobenzofuran-3-yl)acetic acid. scirp.orgontosight.ai

This initial hit was systematically modified to improve its binding and inhibitory properties. scirp.orgnih.gov Structural analysis through X-ray crystallography revealed that these benzofuran analogues bind to a hydrophobic groove adjacent to the Cys30-Cys33 catalytic active site of the enzyme. scirp.orgnih.gov Further elaboration involved introducing substituted phenyl groups at the 5- and 6-positions of the benzofuran scaffold via Suzuki-Miyaura coupling. nih.gov These modifications led to analogues that extended into a more polar region of the binding groove, enhancing interaction with the enzyme. nih.gov The binding affinity of these compounds was quantified using nuclear magnetic resonance (NMR) studies to determine their dissociation constants (KD). scirp.org Biochemical assays confirmed that these elaborated compounds inhibit the oxidative activity of DsbA in vitro. nih.gov

| Compound | Description | Dissociation Constant (KD) in µM | Reference |

|---|---|---|---|

| Compound 25 | Elaborated benzofuran analogue | 326 ± 25 | scirp.orgontosight.ai |

| Compound 28 | Elaborated benzofuran analogue | 341 ± 57 | scirp.orgontosight.ai |

The research indicates that the benzofuran scaffold is a viable starting point for developing a novel class of DsbA inhibitors as antivirulence agents. scirp.orgnih.gov

Other Therapeutic Potentials of Benzofuranacetonitrile Derivatives

Anti-Diabetic Activity

Derivatives of the benzofuran scaffold have shown potential as anti-diabetic agents, primarily through the inhibition of key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase. benthamdirect.comresearchgate.net Aurones, a class of flavonoids characterized by a 2-benzylidenebenzofuran-3(2H)-one structure, have been a particular focus of this research. conicet.gov.ar

One study investigated a series of 6-hydroxyaurones as potential α-glucosidase inhibitors. conicet.gov.ar The findings revealed that specific derivatives displayed potent inhibitory activity. Notably, one aurone (B1235358) derivative (compound 41 in the study) exhibited a stronger inhibitory effect on α-glucosidase than the standard anti-diabetic drug acarbose. conicet.gov.ar This compound also promoted glucose consumption in HepG2 cells at a level comparable to metformin. conicet.gov.ar The antioxidant properties of aurones may also contribute to their anti-diabetic potential by mitigating metabolic stress associated with diabetes. conicet.gov.ar

Other heterocyclic systems incorporating the benzofuran moiety have also been explored. For instance, pyrazolo[3,4-b]pyridine derivatives have demonstrated excellent α-amylase inhibitory activity, with several compounds showing significantly lower IC50 values than acarbose. researchgate.net

| Compound Class/Derivative | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 6-Hydroxyaurone (Compound 41) | α-Glucosidase | 30.94 µM | conicet.gov.ar |

| Acarbose (Reference) | α-Glucosidase | 50.30 µM | conicet.gov.ar |

| Pyrazolo[3,4-b]pyridine (Compound 7f) | α-Amylase | 5.10 µM | researchgate.net |

| Pyrazolo[3,4-b]pyridine (Compound 7d) | α-Amylase | 5.12 µM | researchgate.net |

| Acarbose (Reference) | α-Amylase | 200.1 ± 0.15 µM | researchgate.net |

Anti-HIV Activity

The benzofuran scaffold has been identified as a promising framework for the development of novel anti-HIV agents. dntb.gov.uaresearchgate.net Research has demonstrated that certain benzofuran derivatives can potently inhibit key viral enzymes, including HIV-1 reverse transcriptase (RT) and HIV-1 protease (PR). dntb.gov.ua

One line of investigation focused on the synthesis of 3-benzoylbenzofurans and their subsequent conversion to pyrazole derivatives. dntb.gov.uaresearchgate.net These compounds were evaluated for their ability to inhibit HIV replication in pseudovirus models. Several 3-benzoylbenzofuran derivatives emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). dntb.gov.uaresearchgate.net Further derivatization into pyrazoles yielded compounds that inhibited HIV entry, with one derivative also showing the most significant activity against HIV-1 protease. dntb.gov.uaresearchgate.net The inhibitory concentrations (IC50) of the most active compounds were in the low micromolar and even sub-micromolar range, indicating high potency. dntb.gov.uaresearchgate.net Some benzofuran-carboxamide derivatives have even shown dual activity against both RT and PR. dntb.gov.ua

| Compound | Compound Class | Pseudovirus Strain | Activity (IC50) in µM | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Compound 4b | 3-Benzoylbenzofuran | Q23 | 0.49 ± 0.11 | NNRTI | dntb.gov.uaresearchgate.net |

| Compound 4b | 3-Benzoylbenzofuran | CAP210 | 0.12 ± 0.05 | NNRTI | dntb.gov.uaresearchgate.net |

| Compound 5f | Pyrazole Derivative | Q23 | 0.39 ± 0.13 | Entry Inhibitor / Protease Inhibitor | dntb.gov.uaresearchgate.net |

| Compound 5f | Pyrazole Derivative | CAP210 | 1.00 ± 0.15 | Entry Inhibitor / Protease Inhibitor | dntb.gov.uaresearchgate.net |

Anti-Parasitic Activity

Benzofuran derivatives have demonstrated significant activity against a range of protozoan parasites, positioning them as valuable leads in the search for new treatments for neglected tropical diseases. nih.govnih.gov

Trypanocidal Activity: Derivatives based on the structure of the antiarrhythmic drug amiodarone, which contains a benzofuran core, have been shown to be effective against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.govcaldic.com These compounds inhibit the growth of the parasite and disrupt its intracellular calcium homeostasis, a mechanism vital for the parasite's survival. nih.govnih.gov Additionally, aurones (2-benzylidene-1-benzofuran-3(2H)-ones) have shown good trypanocidal activity, with some compounds proving as potent as the standard drugs benznidazole (B1666585) and nifurtimox. scirp.org

Antimalarial Activity: The benzofuran scaffold is also present in compounds with activity against Plasmodium falciparum, the deadliest malaria parasite. nih.govdntb.gov.ua A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. dntb.gov.ua Specific derivatives showed exceptionally high potency, with IC50 values in the nanomolar range, particularly against the resistant strain. dntb.gov.ua The mechanism for some of these compounds is believed to involve the inhibition of β-hematin formation, a critical detoxification process for the parasite. dntb.gov.ua

Leishmanicidal Activity: Benzofuran derivatives have also been investigated for activity against Leishmania species. nih.govontosight.ai Benzofuroxan derivatives, in particular, have shown remarkable leishmanicidal effects against both the promastigote and intracellular amastigote forms of Leishmania amazonensis, with some compounds exhibiting greater selective activity than the reference drugs amphotericin B and pentamidine. nih.govontosight.ai

| Compound Class/Derivative | Target Parasite | Activity (IC50) | Reference |

|---|---|---|---|

| Aurone (Compound 2k) | Trypanosoma cruzi | 5.06 µg/mL | scirp.org |

| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (Compound 5h) | Plasmodium falciparum (K1 strain) | 0.654 nM | dntb.gov.ua |

| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (Compound 10g) | Plasmodium falciparum (3D7 strain) | 0.28 µM | dntb.gov.ua |

| Benzofuroxan (Compound 8a) | Leishmania amazonensis (Amastigote) | 0.75 µM | ontosight.ai |

Neuroprotective Effects

Benzofuran derivatives are recognized for their neuroprotective potential, which is often attributed to their antioxidant and anti-inflammatory properties. nih.gov These activities are crucial in combating the multifactorial nature of neurodegenerative diseases like Alzheimer's. nih.gov

Research into stilbene (B7821643) and benzofuran neolignan derivatives has highlighted their capacity as multifunctional agents. nih.gov Several oligomeric compounds, including pterostilbene (B91288) trans-dehydrodimer, pallidol, and boehmenan, demonstrated the ability to protect cells from damage induced by oxidative stress. nih.gov Furthermore, these compounds were found to inhibit the production of nitric oxide (NO) stimulated by lipopolysaccharide/interferon-gamma, indicating anti-inflammatory action. nih.gov The combined antioxidant and anti-inflammatory effects suggest these benzofuran derivatives could serve as valuable nutraceuticals in the management of neurodegenerative conditions. nih.gov

Anti-Acetylcholine Activity

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Benzofuran-based derivatives have been designed and synthesized as potent AChE inhibitors (AChEIs).

In one study, a novel series of benzofuran compounds were investigated in vitro for their AChE inhibitory activity. Two compounds, designated 7c and 7e, showed particularly promising results, with IC50 values that were comparable to that of donepezil, a standard drug used for Alzheimer's treatment. Molecular docking studies confirmed that these compounds fit well into the active site of the AChE enzyme, mimicking the binding mode of donepezil. Structure-activity relationship (3D-QSAR) analysis further indicated that the presence of an alkyl group at specific positions on the phenyl moiety was important for the inhibitory activity. These findings identify specific benzofuran derivatives as promising candidates for further development in the management of Alzheimer's disease.

| Compound | Activity (IC50) in µM | Reference |

|---|---|---|

| Compound 7c | 0.058 | |

| Compound 7e | 0.086 | |

| Donepezil (Reference) | 0.049 |

Anti-Depressant Activity

Research into the antidepressant potential of benzofuran derivatives has identified several promising compounds and mechanisms of action. Animal models such as the Forced Swim Test (FST) and Tail Suspension Test (TST) are commonly employed to screen for antidepressant-like effects, where a reduction in immobility time is considered a positive indicator. researchgate.netcolab.wsresearchgate.net

One avenue of investigation focuses on the interaction of benzofuran derivatives with melatonin (B1676174) receptors. nih.gov For instance, paeoveitol D, a naturally occurring benzofuran, and its synthetic derivatives have been evaluated for their agonistic activity on MT1 and MT2 receptors. nih.gov One derivative, designated as compound 18, not only demonstrated agonistic effects on these receptors but also significantly shortened immobility time in the FST. nih.gov The mechanism for this antidepressant effect may involve the promotion of serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) levels in the brain. nih.gov

Another key target in the development of novel antidepressants is Glycogen Synthase Kinase-3β (GSK-3β), a protein kinase implicated in the pathophysiology of major depression. nih.govnih.gov Inhibition of GSK-3β is considered a viable therapeutic strategy. nih.govacs.org Research has led to the development of benzofuran derivatives, such as those incorporating a 1,3,4-oxadiazole (B1194373) ring, that show potent and selective inhibitory activity against GSK-3β. acs.org Certain sulfinyl derivatives of this class have demonstrated not only high potency but also favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier. acs.org

Studies on other hybrid molecules, such as pyridazin-3(2H)-one derivatives incorporating a benzofuran moiety, have also shown significant antidepressant activity in the FST without affecting locomotor activity, suggesting potential therapeutic value for managing depression. researchgate.net

| Derivative Class | Target/Mechanism | Screening Model | Key Findings | Reference |

|---|---|---|---|---|

| Paeoveitol D Derivatives | Melatonin (MT1/MT2) Receptor Agonism | Forced Swim Test (FST) | Compound 18 showed agonistic activity and reduced immobility time, possibly by increasing serotonin and dopamine levels. | nih.gov |

| Benzofuran-1,3,4-oxadiazole Derivatives | GSK-3β Inhibition | Cold Water Stress-Induced Tau Hyperphosphorylation | Sulfinyl derivatives ((S)-9b, (S)-9c) showed potent GSK-3β inhibition and good brain penetration. | acs.org |

| Benzofuran-Pyridazinone Hybrids | Not specified | Forced Swim Test (FST) | Compounds 6c and 6d reduced immobility time significantly without altering locomotor activity. | researchgate.net |

| Indole-Azetidinone Hybrids | MAO-A Inhibition (in silico) | Forced Swim Test (FST) | Final derivatives showed promising reduction in immobility duration. | ijper.org |

Anticonvulsant Activity

Derivatives based on the benzofuran structure have been extensively investigated for their potential as anticonvulsant agents. The primary screening for this activity often involves animal models of seizures, most notably the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. nih.gov

The mechanisms underlying the anticonvulsant effects of these derivatives are believed to involve the modulation of major neurotransmitter systems. A primary focus has been on the enhancement of GABAergic inhibition, as gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. researchgate.net Attenuated GABAergic neurotransmission is a key factor in the etiology of epilepsy. researchgate.net Research has explored benzofuran derivatives as inhibitors of GABA transaminase (GABA-AT), an enzyme that breaks down GABA. researchgate.net Inhibiting this enzyme would increase GABA concentrations in the brain. researchgate.net Other studies have examined the interaction of benzofuran analogues with GABA-A receptors. researchgate.netdntb.gov.ua

Beyond the GABA system, the glutamatergic system, particularly the NMDA receptor, has been identified as another potential target. researchgate.net In silico docking simulations have suggested that some 2,3-disubstituted benzofuran derivatives can bind with high affinity to the NMDA glutamate (B1630785) receptor, potentially acting as negative allosteric modulators. researchgate.net

A variety of heterocyclic compounds containing the benzofuran scaffold have demonstrated notable anticonvulsant properties. For example, isatin-based derivatives have shown protection in both MES and PTZ models. nih.gov Pharmacophoric studies suggest that an effective anticonvulsant scaffold often contains a hydrophobic aromatic region, a hydrogen bond donor/acceptor site, and an electron donor group, features that can be incorporated into benzofuran-based designs. nih.gov

| Derivative Class | Potential Mechanism | Screening Model(s) | Key Findings | Reference |

|---|---|---|---|---|

| Isatin-based Benzamide Derivatives | General pharmacophore features | MES, scPTZ | Methoxylated derivatives showed significant anti-seizure activity in the MES model. | nih.gov |

| 2,3-disubstituted Benzofuran Analogues of GABA | NMDA Receptor Modulation | 4-AP and PTZ induced seizures | Compound 4 protected against 4-AP-induced seizures, suggesting negative allosteric modulation of the NMDA receptor. | researchgate.net |

| N-benzyl 3-methoxypropionamides | Functionalized amino acid activity | MES | (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide showed enhanced activity upon oral administration in rats. | nih.gov |

| Benzothiazole Derivatives | Not specified | MES, scPTZ | Compounds 5b and 5q showed promising activity with high protective indices in the MES test. | science.gov |

Modulation of Cellular Processes and Signaling Pathways

The biological effects of this compound derivatives extend to the fundamental level of modulating cellular signaling pathways, which are often dysregulated in diseases like cancer.

A significant area of research is the inhibition of p21-activated kinase 4 (PAK4). nih.govresearchgate.net PAK4 is a serine/threonine kinase that is overexpressed in various tumors and plays a key role in promoting cell proliferation and metastasis. nih.gov Novel derivatives featuring a tetrahydrobenzofuro[2,3-c]pyridine core have been identified as potent PAK4 inhibitors. nih.gov These compounds have been shown to dose-dependently decrease the phosphorylation of PAK4 and its downstream effector, β-Catenin. nih.gov This action leads to the inhibition of the WNT/β-Catenin signaling pathway, which is crucial in cancer progression. nih.govresearchgate.net The inhibition is often allosteric, meaning the compound binds to a site other than the ATP-binding pocket of the kinase. nih.gov

Benzofuran derivatives have also been developed to target inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways regulate the expression of numerous inflammatory factors. nih.govarvojournals.org A study on a piperazine/benzofuran hybrid compound demonstrated that it could significantly inhibit the phosphorylation levels of key proteins in the MAPK/NF-κB pathway (including IKKα/IKKβ, P65, ERK, JNK, and P38) in a dose-dependent manner. nih.gov This inhibition led to the reduced secretion of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. nih.gov

Furthermore, as mentioned in the context of antidepressant activity, Glycogen Synthase Kinase-3β (GSK-3β) is another crucial signaling protein that benzofuran derivatives can inhibit. researchgate.netacs.org GSK-3 is involved in a wide array of cellular processes, including the Wnt/β-catenin pathway. google.com Its inhibition by benzofuran derivatives highlights the potential of this chemical class to modulate interconnected signaling networks relevant to multiple disease states. nih.govgoogle.com

| Derivative Class | Signaling Pathway Targeted | Mechanism/Effect | Associated Disease Area | Reference |

|---|---|---|---|---|

| Tetrahydrobenzofuro[2,3-c]pyridine Derivatives | PAK4 / WNT/β-Catenin | Allosteric inhibition of PAK4, leading to decreased phosphorylation of PAK4 and β-Catenin. | Pancreatic Cancer | nih.govresearchgate.net |

| Piperazine/Benzofuran Hybrids | NF-κB / MAPK | Inhibition of phosphorylation of IKK, P65, ERK, JNK, and P38; reduction of pro-inflammatory cytokines. | Inflammation | nih.gov |

| Benzofuran-1,3,4-oxadiazole Derivatives | GSK-3β | Potent and selective inhibition of GSK-3β kinase activity. | Depression, Alzheimer's Disease | acs.org |

| Oxindole-Benzofuran Hybrids | GSK-3β / CDK2 | Dual inhibition of Cyclin-dependent kinase 2 (CDK2) and GSK-3β. | Breast Cancer | researchgate.net |

Structure Activity Relationship Sar and Ligand Design Studies of 1 Benzofuran 3 Ylacetonitrile Derivatives

Impact of Substituents on Biological Efficacy

The biological efficacy of 1-benzofuran-3-ylacetonitrile derivatives is profoundly influenced by the nature and position of substituents on the molecular scaffold. Both the benzofuran (B130515) ring system and the acetonitrile (B52724) group offer opportunities for modification to enhance desired biological activities, such as anticancer or antimicrobial effects. mdpi.comjocpr.com

Benzofuran Ring Substitution Patterns (e.g., C-2, C-5, C-6, C-7)

The substitution pattern on the benzofuran ring is a critical determinant of biological activity. semanticscholar.org Strategic placement of various functional groups at positions C-2, C-5, C-6, and C-7 can significantly alter the compound's interaction with biological targets.

C-2 Position: Modifications at the C-2 position of the benzofuran ring are crucial for the cytotoxic activity of many derivatives. mdpi.comsemanticscholar.org Introducing ester or heterocyclic ring substitutions at this position has been a key strategy in developing benzofuran-based anticancer agents. semanticscholar.org These modifications play a significant role in the selectivity of the compounds for cancer cells. semanticscholar.org For instance, some studies have focused on creating hybrid molecules by linking other biologically active scaffolds to the C-2 position to enhance efficacy. mdpi.com

C-5 and C-6 Positions: Substitutions at the C-5 and C-6 positions have been explored to modulate activity. In one study of 2-(benzofuran-3-yl)acetic acid derivatives, placing a bromine atom at the C-6 position was a key step in creating precursors for further elaboration. nih.gov Another study highlighted that a 3,5-disubstituted benzofuran was identified as a useful scaffold for osteogenic compounds. nih.gov The introduction of a fluorine atom at the C-5 position of a 3-phenylbenzofuran (B8811988) derivative led to potent osteoblast differentiation-promoting activity. nih.gov Research on benzofuran derivatives linked to a dipiperazine moiety showed that electron-donating substituents on a phenyl ring attached elsewhere in the molecule contributed to potent anticancer activities, a principle that can be applied to substitutions on the benzofuran ring itself. researchgate.net

C-7 Position: The C-7 position has also been a target for substitution. For antibacterial activity, derivatives of 7-chlorobenzofuran-3-yl hydrazine (B178648) were synthesized, indicating that substitution at the C-7 position is a viable strategy for developing antimicrobial agents. cuestionesdefisioterapia.com

The following table summarizes the impact of various substituents on the benzofuran ring based on findings from several research studies.

| Position | Substituent | Effect on Biological Activity | Reference Compound Example |

| C-2 | Ester or Heterocyclic Rings | Crucial for cytotoxic activity and selectivity against cancer cells. semanticscholar.org | 2-Arylbenzofurans organic-chemistry.org |

| C-5 | Fluorine | Potent osteoblast differentiation-promoting activity. nih.gov | 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) nih.gov |

| C-6 | Bromine | Served as a precursor for further fragment elaboration in DsbA inhibitors. mdpi.com | 2-(6-bromobenzofuran-3-yl)acetic acid (6) mdpi.com |

| C-7 | Chlorine | Used as a scaffold for antibacterial agents. cuestionesdefisioterapia.com | 7-chlorobenzofuran-3-yl hydrazine derivatives cuestionesdefisioterapia.com |

Acetonitrile Moiety Modifications

Modification of the acetonitrile group at the 3-position of the benzofuran ring offers another avenue to alter biological activity. The nitrile group (C≡N) is a versatile functional group that can participate in various chemical reactions. smolecule.com

One common modification involves the hydrolysis of the nitrile to a carboxylic acid or an amide. jocpr.comsmolecule.com For example, 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid was converted to the corresponding acetamide (B32628) derivative, which showed good antibacterial and antioxidant properties. jocpr.com This suggests that the conversion of the nitrile to an amide can be a beneficial modification.

Another approach involves the reduction of the nitrile group. A study described the reduction of a benzofuran nitrile derivative using cobalt chloride (CoCl₂) and sodium borohydride (B1222165) (NaBH₄) to yield the corresponding amine, which was then protected to form a tryptdiamine-O-analogue. jocpr.com This transformation highlights the potential to create amine derivatives from the acetonitrile precursor, which could exhibit different biological profiles.

Furthermore, the acetonitrile group itself can be introduced onto a linker chain as part of a more complex molecule. In the development of antitubercular agents, a nitrile was introduced on a linker chain attached to a benzofuran core, demonstrating the utility of the nitrile as a key functional group in inhibitor design. nih.gov

| Modification Type | Reagents/Conditions | Resulting Functional Group | Potential Impact on Activity |

| Hydrolysis | Acid or base smolecule.com | Carboxylic acid, Amide | Altered polarity and hydrogen bonding capability, potentially improving solubility and target interaction. jocpr.com |

| Reduction | CoCl₂ • 6H₂O, NaBH₄ jocpr.com | Primary Amine | Introduction of a basic center, allowing for salt formation and different ionic interactions. jocpr.com |

| Cyclization | Specific reaction conditions smolecule.com | More complex heterocyclic structures | Can lead to novel scaffolds with unique biological properties. smolecule.com |

Design Principles for Enhanced Potency and Selectivity

The design of potent and selective this compound derivatives is guided by established medicinal chemistry principles. A key strategy is molecular hybridization, which involves combining the benzofuran scaffold with other pharmacologically active moieties to create hybrid molecules with potentially enhanced biological effects. mdpi.com

For anticancer agents, a common design principle is to introduce substituents that promote hydrophobic interactions with the target protein. semanticscholar.org For example, halogen substitutions, particularly at the para position of a phenyl ring attached to the benzofuran, are more likely to form favorable hydrophobic interactions, leading to more potent compounds. semanticscholar.org

Selectivity is another critical aspect of drug design. Earlier SAR studies on benzofuran derivatives found that substitutions at the C-2 position were important for influencing the selectivity of these compounds towards cancer cells versus normal cells. semanticscholar.org The introduction of electron-donating substituents has also been shown to contribute to potent anticancer activity in certain series of benzofuran derivatives. researchgate.net

In the context of antivirulence compounds targeting the enzyme DsbA, fragment-based drug design has been employed. latrobe.edu.au This approach starts with a small fragment, such as 2-(6-bromobenzofuran-3-yl)acetic acid, and chemically elaborates it at various positions to improve binding affinity and probe different regions of the target's binding groove. mdpi.comlatrobe.edu.au

Ligand Efficiency Analysis

Ligand efficiency (LE) is a metric used in drug discovery to assess how well a compound binds to its target relative to its size (number of heavy atoms). It is a useful parameter for optimizing fragments and leads during the drug design process. A higher LE value indicates a more efficient binder.